molecular formula C13H11Br2NO2 B8331679 5-Bromo-4-[2-(2-bromophenyl)-ethyl]-1h-pyrrole-2-carboxylic acid

5-Bromo-4-[2-(2-bromophenyl)-ethyl]-1h-pyrrole-2-carboxylic acid

Cat. No.: B8331679
M. Wt: 373.04 g/mol
InChI Key: NAQDKYMTATVZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-[2-(2-bromophenyl)-ethyl]-1h-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11Br2NO2 and its molecular weight is 373.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11Br2NO2

Molecular Weight

373.04 g/mol

IUPAC Name

5-bromo-4-[2-(2-bromophenyl)ethyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H11Br2NO2/c14-10-4-2-1-3-8(10)5-6-9-7-11(13(17)18)16-12(9)15/h1-4,7,16H,5-6H2,(H,17,18)

InChI Key

NAQDKYMTATVZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=C(NC(=C2)C(=O)O)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (0.021 mL, 0.414 mmol) was added dropwise over 5 minutes to a stirring solution of 65 (0.1014 g, 0.345 mmol) in acetic acid (1.1 mL). When the reaction was judged complete by HPLC (20 min), H2O was added, and the solid that precipitated was filtered off and washed with H2O. The light purple solid that was obtained was dissolved in EtOAc, washed with Na2SO3 and H2O, then dried with Na2SO4, filtered, and concentrated. The product was purified by preparative reverse phase HPLC with 40:60 H2O:CH3CN (w/0.05% TFA); 20 mL/min.; λ=214 nM. 0.0574 g (44.6%) of 173 was obtained as a fluffy pale pink solid. 1H (CD3OD, 400 MHz): δ 7.50 (1H, d, J=7.8 Hz), 7.24-7.00 (3H, m), 6.68 (1H, s), 2.92 (2H, t, J=˜7.8 Hz), 2.67 (2H, t, J=˜7.8 Hz) ppm. Partial 13C (CD3OD, 100 MHz): δ 163.25, 141.86, 133.73, 131.85, 128.89, 128.54, 125.26, 124.68, 117.16, 105.89, 37.91, 27.62 ppm. DEPT (CD3OD, 100 MHz): CH2 carbons: 37.91, 27.62; CH carbons: 133.73, 131.85, 128.89, 128.54, 117.16 ppm. HPLC: 10.473 min.
Quantity
0.021 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1014 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
44.6%

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